molecular formula C34H40N3O4 B606863 Cyanine3 NHS ester CAS No. 1393427-85-4

Cyanine3 NHS ester

Cat. No.: B606863
CAS No.: 1393427-85-4
M. Wt: 554.71
InChI Key: COMYFKXRULWRIX-HSWFHUKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine3 NHS ester is a reactive dye used for labeling amino-groups in biomolecules. It is an analog of Cy3® NHS ester and is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA. This compound is particularly useful in various scientific research applications due to its fluorescent properties.

Scientific Research Applications

Cyanine3 NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used for labeling and tracking chemical reactions and processes.

    Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular structures and functions.

    Medicine: Utilized in diagnostic assays and therapeutic research to label and track biomolecules.

    Industry: Applied in the development of fluorescent probes and dyes for various industrial applications.

Mechanism of Action

Cyanine3 NHS ester is a CY dye. CY, short for Cyanine, is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . Cyanine compounds have the characteristics of long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . CY dyes are often used for the labeling of proteins, antibodies, and small molecular compounds .

Safety and Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight .

Future Directions

Cyanine3 NHS ester is widely used for labeling peptides, proteins, and oligos etc . It has enhanced fluorescence upon binding to proteins . It is often used for fluorescence imaging and other fluorescence-based biochemical analysis . Future research may focus on its application in various fields such as microarray analysis and protein tagging .

Relevant Papers There are several papers that have utilized this compound in their research . For instance, a paper published in the International Journal of Molecular Sciences in 2023 used this compound for fluorescence imaging . Another paper published in ACS Nano in 2024 used this compound to quantify Förster Resonance Energy Transfer from Single Perovskite Quantum Dots to Organic Dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine3 NHS ester is synthesized through a series of chemical reactions involving the coupling of cyanine dye with N-hydroxysuccinimide (NHS). The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyanine3 NHS ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions

The reaction conditions for coupling this compound with biomolecules typically involve a pH range of 7-9, with an optimal pH of around 8.3. The reaction can be carried out at temperatures ranging from 4°C to 37°C, with incubation times varying from 30 minutes to overnight .

Major Products Formed

The major products formed from the reaction of this compound with biomolecules are fluorescently labeled proteins, peptides, and oligonucleotides. These labeled biomolecules are used in various fluorescence-based assays and imaging techniques .

Comparison with Similar Compounds

Similar Compounds

    Alexa Fluor 546: Another fluorescent dye used for labeling biomolecules.

    DyLight 549: A dye similar to Cyanine3 NHS ester, used for similar applications.

Uniqueness

This compound is unique due to its high fluorescence quantum yield and stability, making it ideal for long-term imaging and tracking studies. Additionally, it offers a broad range of applications across different scientific fields, making it a versatile tool for researchers .

Properties

CAS No.

1393427-85-4

Molecular Formula

C34H40N3O4

Molecular Weight

554.71

IUPAC Name

3H-​Indolium, 2-​[3-​(1,​3-​dihydro-​1,​3,​3-​trimethyl-​2H-​indol-​2-​ylidene)​-​1-​propen-​1-​yl]​-​1-​[6-​[(2,​5-​dioxo-​1-​pyrrolidinyl)​oxy]​-​6-​oxohexyl]​-​3,​3-​dimethyl-​, tetrafluoroborate

InChI

InChI=1S/C34H40N3O4/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39/h8-11,13-19H,6-7,12,20-23H2,1-5H3/b19-13+,28-18+

InChI Key

COMYFKXRULWRIX-HSWFHUKASA-N

SMILES

CC1(C)C2=CC=CC=C2[N](CCCCCC(ON(C3=O)C(CC3)=O)=O)=C1/C=C/C=C4C(C)(C)C5=CC=CC=C5N\4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.